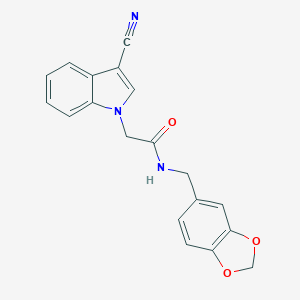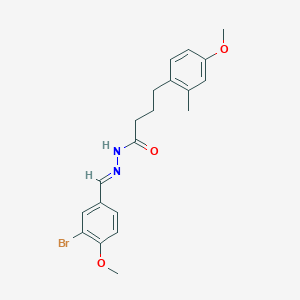![molecular formula C25H27N3O4 B297947 Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297947.png)
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate has shown potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also been studied for its potential as an anti-inflammatory agent, with promising results.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its anticancer and anti-inflammatory effects through the inhibition of specific enzymes and proteins involved in these processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate have been studied extensively. Studies have shown that this compound exhibits cytotoxic effects against cancer cells, with minimal toxicity to normal cells. Additionally, this compound has been shown to reduce inflammation in various animal models, indicating its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate for lab experiments is its potential as an anticancer and anti-inflammatory agent. This compound has shown promising results in preclinical studies, indicating its potential for further development as a therapeutic agent. However, one of the limitations of this compound is its complex synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One of the most significant directions is the further development of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, future research could focus on the optimization of the synthesis process for this compound to increase its availability for research purposes. Furthermore, studies could investigate the potential of this compound for other applications, such as in the field of materials science or as a fluorescent probe.
Métodos De Síntesis
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex chemical compound that requires a multistep synthesis process. One of the most common methods for synthesizing this compound is through the reaction of 1-adamantylamine, 4-methylbenzaldehyde, and ethyl acetoacetate in the presence of a catalyst. The reaction involves several steps, including the formation of an imine intermediate, which is subsequently cyclized to form the final product. Other methods for synthesizing this compound include the use of microwave irradiation and ultrasound-assisted methods.
Propiedades
Nombre del producto |
Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
|---|---|
Fórmula molecular |
C25H27N3O4 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C25H27N3O4/c1-3-32-24(31)20-19-21(23(30)27(22(19)29)18-6-4-14(2)5-7-18)28(26-20)25-11-15-8-16(12-25)10-17(9-15)13-25/h4-7,15-17H,3,8-13H2,1-2H3 |
Clave InChI |
ZGRKARDZFYUSJG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=C1C(=O)N(C2=O)C3=CC=C(C=C3)C)C45CC6CC(C4)CC(C6)C5 |
SMILES canónico |
CCOC(=O)C1=NN(C2=C1C(=O)N(C2=O)C3=CC=C(C=C3)C)C45CC6CC(C4)CC(C6)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)
![ethyl 2-(4-isopropylbenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297866.png)
![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)
![6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297873.png)
![6-(4-chlorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297874.png)


![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B297878.png)
![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)


![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)